![molecular formula C7H10FNO2 B13282775 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13282775.png)
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid
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Overview
Description
7-Fluoro-5-azaspiro[24]heptane-7-carboxylic acid is a synthetic organic compound with the molecular formula C7H10FNO2 This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable amine with a cyclic ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. This step often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the intermediate compound using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane-7-carboxylic acid: Lacks the fluorine atom, which can result in different biological activity and chemical reactivity.
7-Fluoro-5-azaspiro[2.4]heptane hydrochloride: A related compound with a hydrochloride salt form, which can affect its solubility and stability.
Sitafloxacin: A fluoroquinolone antibiotic with a similar spirocyclic structure but different functional groups and biological activity.
Uniqueness
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid is unique due to its combination of a fluorine atom and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid is a novel compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and a fluorine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C6H10FN
- Molecular Weight : Approximately 151.61 g/mol
- CAS Number : 1211539-95-5
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions, often utilizing a precursor such as 5-azaspiro[2.4]heptane reacted with a fluorinating agent like Selectfluor under controlled conditions. The carboxylic acid functionality is introduced through subsequent oxidation or carboxylation reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, potentially increasing its efficacy in biological systems. The spirocyclic structure contributes to the compound's stability and bioavailability, making it a valuable candidate for drug development.
Pharmacological Applications
Research indicates that compounds with spirocyclic structures often exhibit unique biological properties that can be exploited in medicinal chemistry. The following table summarizes some key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have indicated that this compound exhibits significant cytotoxic effects on various cancer cell lines, suggesting potential as an anti-cancer agent.
- Receptor Interaction : Research has demonstrated that the compound shows promising interaction with specific receptors involved in inflammatory pathways, indicating its potential use in treating inflammatory diseases.
- Comparative Analysis : When compared to similar compounds without fluorine substitutions, this compound displayed enhanced biological activity, attributed to the structural advantages conferred by the fluorine atom.
Properties
Molecular Formula |
C7H10FNO2 |
---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
7-fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H10FNO2/c8-7(5(10)11)4-9-3-6(7)1-2-6/h9H,1-4H2,(H,10,11) |
InChI Key |
XFMUDBAKJCLHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC2(C(=O)O)F |
Origin of Product |
United States |
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